4-(4-Bromophenyl)butan-2-amine hydrochloride
CAS No.: 1215753-49-3
Cat. No.: VC6342817
Molecular Formula: C10H15BrClN
Molecular Weight: 264.59
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1215753-49-3 |
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Molecular Formula | C10H15BrClN |
Molecular Weight | 264.59 |
IUPAC Name | 4-(4-bromophenyl)butan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C10H14BrN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H |
Standard InChI Key | NOFGRITVLBETNM-UHFFFAOYSA-N |
SMILES | CC(CCC1=CC=C(C=C1)Br)N.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The free base form of the compound, 4-(4-bromophenyl)butan-2-amine, has the molecular formula C₁₀H₁₄BrN and a molecular weight of 228.13 g/mol . Protonation with hydrochloric acid yields the hydrochloride salt, increasing the molecular weight to approximately 264.59 g/mol (calculated by adding the mass of HCl, 36.46 g/mol). Key structural features include:
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A 4-bromophenyl group providing aromaticity and electrophilic substitution sites.
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A butan-2-amine chain with a secondary amine group, which is protonated in the hydrochloride form.
The SMILES notation for the free base is CC(CCC1=CC=C(C=C1)Br)N, and its InChIKey is CVIOYLYCNCWKGX-UHFFFAOYSA-N .
Structural Analogues and Comparative Analysis
Table 1 compares 4-(4-bromophenyl)butan-2-amine hydrochloride with structurally related compounds:
These analogues highlight how minor structural modifications, such as branching or benzyl substitution, influence molecular weight and potential reactivity .
Synthesis and Manufacturing
Synthetic Routes
The hydrochloride salt is typically synthesized via a two-step process:
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Formation of the Free Base:
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Salt Formation:
Industrial-Scale Production
Industrial synthesis optimizes yield and purity through:
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Continuous Flow Reactors: Enhancing reaction control and scalability.
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Recrystallization: Using ethanol/water mixtures to achieve ≥95% purity.
Physicochemical Properties
Predicted Collision Cross-Section (CCS)
Ion mobility spectrometry predictions for the free base reveal the following CCS values (Table 2):
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 228.03824 | 143.0 |
[M+Na]⁺ | 250.02018 | 145.8 |
[M+NH₄]⁺ | 245.06478 | 148.3 |
These values suggest a compact molecular geometry, with sodium adducts exhibiting slightly larger CCS due to ion-dipole interactions .
Solubility and Stability
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Solubility: The hydrochloride salt is highly soluble in polar solvents (e.g., water, methanol) due to ionic interactions .
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Stability: Storage at 2–8°C under inert atmosphere prevents decomposition.
Applications in Chemical Research
As a Synthetic Intermediate
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Chiral Resolution: The secondary amine serves as a precursor for enantioselective synthesis of β-amino alcohols .
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Ligand Design: Bromophenyl groups enhance binding in palladium-catalyzed cross-coupling reactions .
Material Science
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